molecular formula C18H21NO3 B14112355 [2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine

[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine

Cat. No.: B14112355
M. Wt: 299.4 g/mol
InChI Key: RAKCBZUMAAKLNL-UHFFFAOYSA-N
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Description

[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine is a complex organic compound that features a benzodioxole moiety and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach is the condensation of 2-(2H-1,3-benzodioxol-5-yl)ethanamine with 2-ethoxybenzaldehyde under acidic or basic conditions to form the desired amine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like halides or amines replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of benzodioxole carboxylic acids.

    Reduction: Formation of benzodioxole alcohols.

    Substitution: Formation of benzodioxole derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, [2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is being investigated for its role in treating conditions such as inflammation, cancer, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers, coatings, and other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of [2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with active sites of enzymes, inhibiting their activity. Additionally, the ethoxyphenyl group can enhance the compound’s binding affinity to specific receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 2-(2H-1,3-benzodioxol-5-yl)ethanol
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

Compared to similar compounds, [2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine stands out due to its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C18H21NO3/c1-2-20-16-6-4-3-5-15(16)12-19-10-9-14-7-8-17-18(11-14)22-13-21-17/h3-8,11,19H,2,9-10,12-13H2,1H3

InChI Key

RAKCBZUMAAKLNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNCCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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